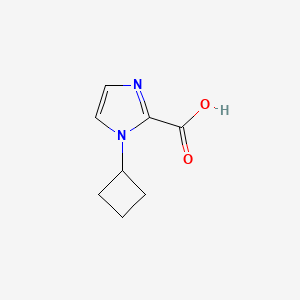

1-Cyclobutyl-1H-imidazole-2-carboxylic acid

描述

属性

IUPAC Name |

1-cyclobutylimidazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)7-9-4-5-10(7)6-2-1-3-6/h4-6H,1-3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCLFPVXVQMPNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C=CN=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclobutyl-1H-imidazole-2-carboxylic acid typically involves the cyclization of amido-nitriles. This process can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

化学反应分析

Types of Reactions: 1-Cyclobutyl-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like tert-butylhydroperoxide (TBHP).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Oxidation: TBHP in the presence of a catalyst.

Reduction: Sodium borohydride in an appropriate solvent.

Substitution: NHCs as catalysts, with various electrophiles or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the imidazole ring .

科学研究应用

Antibacterial Activity

The primary application of 1-cyclobutyl-1H-imidazole-2-carboxylic acid derivatives lies in their antibacterial activity, particularly against Gram-negative bacteria that exhibit resistance to carbapenem antibiotics.

Case Study: Metallo-beta-lactamase Inhibitors

A notable study demonstrated the effectiveness of a derivative of 1H-imidazole-2-carboxylic acid as a metallo-beta-lactamase inhibitor. This derivative was optimized using X-ray crystallography to enhance its interaction with the flexible loops of the active site in bacterial enzymes. The compound displayed potent synergistic effects when combined with meropenem against engineered strains of Escherichia coli and clinical isolates of Pseudomonas aeruginosa producing VIM-2 metallo-beta-lactamases (MBLs) .

Table 1: Efficacy of this compound Derivatives Against Bacteria

| Compound | Bacterial Strain | Inhibition Zone (mm) | Synergistic Partner |

|---|---|---|---|

| 55 | E. coli | 34 | Meropenem |

| 55 | P. aeruginosa | 30 | Meropenem |

Structure-Activity Relationship Studies

Research has focused on the structure-activity relationship (SAR) of various derivatives of 1H-imidazole-2-carboxylic acid. The studies indicated that specific substituents at the 1-position significantly affect the potency of the compounds against MBLs. The presence of a cyclobutyl group was found to enhance membrane permeability and improve the pharmacokinetic profile, making these derivatives promising candidates for further drug development .

Synthesis and Modification

The synthesis of this compound derivatives has been explored extensively. Various synthetic routes have been documented, including condensation reactions and modifications involving different functional groups to optimize their biological activity .

Table 2: Synthetic Routes for Derivatives of this compound

| Synthetic Route | Key Reagents Used | Yield (%) |

|---|---|---|

| Route A | AcOH, sulfuric acid | 42-62 |

| Route B | KMnO4, NaHCO3 | 55 |

| Route C | Benzylmagnesium bromide | Varies |

Pharmacokinetics and Safety Profile

In vivo studies have shown that certain derivatives possess good pharmacokinetic properties along with a favorable safety profile, making them suitable candidates for therapeutic applications. These studies assess absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for drug development .

作用机制

The mechanism of action of 1-cyclobutyl-1H-imidazole-2-carboxylic acid, particularly as an MBL inhibitor, involves binding to the active site of the enzyme and disrupting its function. This interaction is facilitated by the compound’s ability to engage with flexible active site loops, enhancing its inhibitory potency . The molecular targets include various MBLs, such as Verona Integron-encoded MBLs (VIMs) .

相似化合物的比较

Key Observations :

- Cyclobutyl vs. Benzyl : The cyclobutyl group’s smaller size and aliphatic nature enhance penetration through bacterial outer membranes compared to the bulky benzyl group, which likely sterically hinders binding .

- Carboxylic Acid Position : Derivatives with carboxylic acid at position 2 (e.g., 1-cyclobutyl) exhibit stronger MBL inhibition than those with shifted positions (e.g., position 4 or 5), likely due to optimal coordination with the zinc ions in the enzyme’s active site .

Crystallographic Insights

Comparative analysis of crystal structures highlights:

生物活性

1-Cyclobutyl-1H-imidazole-2-carboxylic acid (CyBA) is a compound of significant interest in microbiology and pharmaceutical research, particularly as an inhibitor of metallo-beta-lactamases (MBLs). This article explores the biological activity of CyBA, focusing on its mechanism of action, structure-activity relationships, and potential applications in combating antibiotic resistance.

Overview of Metallo-Beta-Lactamases

Metallo-beta-lactamases are enzymes produced by certain bacterial pathogens that confer resistance to beta-lactam antibiotics, including carbapenems. These enzymes hydrolyze the beta-lactam ring, rendering antibiotics ineffective. As antibiotic resistance continues to rise, the development of MBL inhibitors has become crucial for restoring the efficacy of these vital medications.

CyBA exhibits its biological activity primarily through its ability to bind to the active site of MBLs, thereby inhibiting their enzymatic function. The compound's unique structural features enable it to interact effectively with the metal ions at the active site, blocking the hydrolysis of beta-lactam antibiotics.

Binding Interactions

The binding mechanism involves:

- Imidazole Ring : Engages with metal ions in the MBL active site.

- Carboxylic Acid Group : Forms hydrogen bonds with amino acid residues, stabilizing the inhibitor-enzyme complex.

Structure-Activity Relationship (SAR)

Recent studies have focused on optimizing the structure of CyBA to enhance its inhibitory potency against various MBLs. The following table summarizes key findings from SAR analyses:

| Compound | Modification | IC50 (µM) | Target MBL |

|---|---|---|---|

| CyBA | None | 0.018 | VIM-2 |

| 1-Methyl-1H-imidazole-2-carboxylic acid | Methyl substitution at position 1 | 0.045 | VIM-5 |

| 4-Methyl-1H-imidazole-2-carboxylic acid | Methyl substitution at position 4 | 0.060 | VIM-2 |

*Data indicates that specific modifications can significantly affect binding affinity and inhibitory activity against MBLs .

In Vitro Studies

In vitro tests have demonstrated that CyBA exhibits potent synergistic antibacterial activity when combined with meropenem against engineered strains of Escherichia coli and clinically isolated Pseudomonas aeruginosa producing VIM-type MBLs. For instance:

- Meropenem MIC Reduction : At a concentration of 1 µg/ml, CyBA was able to reduce meropenem's minimum inhibitory concentration (MIC) by at least 16-fold .

X-ray Crystallography

Structural analysis via X-ray crystallography has provided insights into how CyBA interacts with MBLs. The detailed interactions observed suggest that further modifications could enhance its binding affinity and specificity towards different MBL variants .

Case Studies

Several studies have highlighted the effectiveness of CyBA as a potential therapeutic agent:

- Study on VIM-type MBLs : A recent investigation revealed that CyBA can effectively inhibit both VIM-2 and VIM-5 types, showcasing IC50 values as low as 0.018 µM .

- Synergistic Effects : Another study demonstrated that combining CyBA with meropenem not only restores antibiotic efficacy but also enhances bacterial cell permeability, allowing for better treatment outcomes against resistant strains .

常见问题

Q. What are the recommended synthetic routes for 1-cyclobutyl-1H-imidazole-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : While direct synthesis protocols for this compound are scarce, analogous imidazole-carboxylic acid derivatives (e.g., benzoimidazole analogs) are typically synthesized via cyclization of substituted thioureas or via Pd-catalyzed coupling reactions. For example, cyclobutyl-substituted imidazoles may require protection of the carboxylic acid group during cyclization to prevent side reactions. Solvent choice (e.g., CH₂Cl₂–DMSO mixtures) and slow evaporation at low temperatures (e.g., 273 K) can facilitate crystallization . Optimization of stoichiometry (e.g., 1:1.2 molar ratio of cyclobutylamine to precursor) and use of anhydrous conditions are critical for yields >70%.

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98% by area normalization) .

- NMR : Key signals include δ ~7.5 ppm (imidazole H), δ ~3.8 ppm (cyclobutyl CH₂), and δ ~13 ppm (carboxylic acid proton, broad). Confirm absence of residual solvents (e.g., DMSO at δ ~2.5 ppm) .

- IR : Look for O–H (2500–3000 cm⁻¹) and C=O (1700–1750 cm⁻¹) stretches .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

- Methodological Answer :

- Solubility : Sparingly soluble in water; highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Test solubility incrementally (e.g., 1 mg/mL increments) to avoid precipitation .

- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent decarboxylation. Monitor degradation via TLC (silica gel, ethyl acetate/hexane 1:1); acidic/basic conditions accelerate decomposition .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?

- Methodological Answer : Contradictions between X-ray diffraction (e.g., bond lengths) and DFT-calculated geometries may arise from dynamic effects (e.g., hydrogen bonding in crystal lattices). For instance, intermolecular O–H···N hydrogen bonds (observed in analogs) can distort bond angles . Validate with:

- Variable-temperature NMR to assess conformational flexibility.

- Periodic DFT simulations incorporating crystal packing effects .

Q. What strategies optimize regioselectivity in functionalizing the imidazole ring of this compound?

- Methodological Answer : Regioselective modification (e.g., C4 vs. C5 substitution) requires careful control of electronic and steric factors:

Q. How do computational methods predict the acid dissociation constant (pKa) of the carboxylic acid group in this compound?

- Methodological Answer : Use density functional theory (DFT) with implicit solvation models (e.g., SMD for water). Key steps:

Optimize geometry at the B3LYP/6-311+G(d,p) level.

Calculate Gibbs free energy difference between protonated/deprotonated states.

Compare with experimental pKa (estimated ~2.5–3.5 for imidazole-carboxylic acids). Discrepancies >0.5 units suggest solvation model limitations .

Contradiction Analysis in Published Studies

- Issue : Discrepancies in reported reactivity of the imidazole ring (e.g., alkylation vs. acylation yields).

- Resolution : Differences may stem from solvent polarity (e.g., DMF stabilizes transition states for acylation) or catalyst loading. Replicate reactions under strictly anhydrous conditions and characterize intermediates via HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。